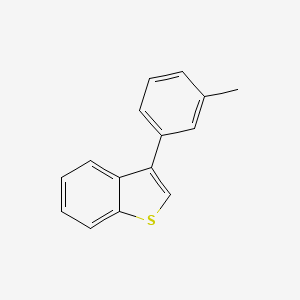

3-(3-Methylphenyl)-1-benzothiophene

Description

Contextual Significance of Substituted Benzothiophenes in Contemporary Chemical Sciences

Substituted benzothiophenes are a class of aromatic organic compounds formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. malayajournal.org This core structure is found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of chemical and physical properties. ias.ac.in The versatility of the benzothiophene (B83047) ring system allows for functionalization at various positions, leading to a vast library of derivatives with tailored characteristics. nih.govmalayajournal.org These derivatives are integral to the development of new pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties. ias.ac.in The inherent aromaticity and the presence of the sulfur atom contribute to the unique electronic nature of these molecules, making them valuable building blocks in organic synthesis and materials science. mdpi.com

Strategic Importance of 3-Arylbenzothiophene Architectures in Organic Synthesis and Medicinal Chemistry Research (Excluding Clinical Aspects)

Within the broader family of substituted benzothiophenes, the 3-arylbenzothiophene architecture is of particular strategic importance. The introduction of an aryl group at the 3-position of the benzothiophene core significantly influences the molecule's steric and electronic properties, which can in turn modulate its interaction with biological targets. This has made 3-arylbenzothiophenes a privileged scaffold in medicinal chemistry research. For instance, derivatives of this class have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmodern-journals.com

The synthesis of 3-arylbenzothiophenes often relies on modern cross-coupling methodologies, such as the Suzuki-Miyaura and Negishi reactions. These powerful carbon-carbon bond-forming reactions enable the efficient and regioselective introduction of a wide variety of aryl groups onto the benzothiophene skeleton. soton.ac.ukmdpi.com The development of novel catalytic systems and reaction conditions continues to expand the scope and applicability of these methods, facilitating the creation of complex and diverse molecular architectures for further investigation. soton.ac.uk

Identification of Key Research Directions and Gaps Pertaining to 3-(3-Methylphenyl)-1-benzothiophene

A thorough review of the scientific literature reveals a notable research gap concerning the specific compound This compound . While extensive research exists on the synthesis and properties of benzothiophenes as a general class, and even on various 3-substituted analogues, detailed experimental data and dedicated studies on this particular molecule are scarce.

The primary research gaps identified are:

Lack of Detailed Synthesis and Characterization Data: There is no readily available, peer-reviewed literature detailing the specific synthesis and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) of this compound.

Unexplored Research Applications: Consequently, the potential applications of this specific compound in medicinal chemistry or materials science remain largely unexplored.

Comparative Studies: The absence of data precludes comparative studies with other isomeric or substituted 3-arylbenzothiophenes, which could provide valuable structure-activity relationship (SAR) insights.

This lack of information presents a clear opportunity for future research to synthesize and characterize this compound, thereby expanding the chemical space of known benzothiophene derivatives and enabling the exploration of its potential properties.

Methodological Frameworks for Comprehensive Investigation of Novel Organic Compounds

The comprehensive investigation of a novel organic compound such as this compound follows a well-established methodological framework. This process begins with the design and execution of a synthetic route, often guided by known methods for analogous structures.

Following a successful synthesis, a suite of analytical techniques is employed for structural elucidation and purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. malayajournal.orgrsc.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further elucidate the connectivity of atoms.

Mass Spectrometry (MS): This technique provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. malayajournal.org

Once the structure is confirmed, further investigations can explore the compound's physicochemical properties, such as its photophysical characteristics (UV-Vis absorption and fluorescence emission) and electrochemical behavior (cyclic voltammetry), to assess its potential for applications in materials science. mdpi.com

Detailed Research Findings

Due to the identified research gap, specific experimental data for this compound is not available in the peer-reviewed literature. However, based on general knowledge of benzothiophene chemistry and data for analogous compounds, the following properties and synthetic approaches can be anticipated.

Predicted Physical and Spectroscopic Properties:

The predicted properties are based on the analysis of closely related compounds such as 3-methyl-1-benzothiophene.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₂S |

| Molecular Weight | 224.32 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR | Aromatic protons expected in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. A singlet for the proton at the 2-position of the benzothiophene ring. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A signal for the methyl carbon around 21 ppm. |

| Mass Spectrum (MS) | A molecular ion peak (M⁺) at m/z = 224. |

| Infrared (IR) Spectrum | C-H stretching (aromatic) ~3100-3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-S stretching. |

Potential Synthetic Routes:

The synthesis of this compound could likely be achieved through established cross-coupling methodologies. A plausible approach would be a Suzuki-Miyaura coupling reaction between 3-bromo-1-benzothiophene (B1266177) and 3-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Another potential route could involve a Negishi coupling between 3-bromo-1-benzothiophene and a (3-methylphenyl)zinc halide, also catalyzed by a palladium complex. modern-journals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

3-(3-methylphenyl)-1-benzothiophene |

InChI |

InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3 |

InChI Key |

GTBUGNUDCUEVRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 3 Methylphenyl 1 Benzothiophene and Its Derivatives

Advanced Catalytic Approaches to the Synthesis of the 1-Benzothiophene Core

The construction of the 1-benzothiophene skeleton is the foundational step in synthesizing its derivatives. Modern synthetic chemistry has moved towards catalytic methods that offer efficiency, atom economy, and functional group tolerance. researchgate.net

Palladium-Catalyzed C-C and C-S Bond Formations

Palladium catalysis is a powerful tool for constructing the benzothiophene (B83047) ring system. These methods often involve the formation of a key C–S or C–C bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.

One-pot conversions using simple palladium catalysts like PdCl₂ or Pd(OAc)₂ have been developed. rsc.org For instance, the cyclization of thioenols can be achieved using a palladium catalyst without the need for reoxidants, which can sometimes hinder the reaction. Another efficient approach involves the palladium-catalyzed vinylic C-S coupling, which provides a direct route to the benzothiophene core. nih.gov Researchers have also developed methods starting from 2-halothiophenols and phenylacetylenes, which undergo a palladium-catalyzed Sonogashira cross-coupling followed by cyclization to yield 2-substituted benzothiophenes. rsc.org

Direct C-H arylation of electron-rich heteroarenes with aryl halides, catalyzed by palladium in the presence of a base like LiO-t-Bu, also represents a viable pathway. organic-chemistry.org Furthermore, palladium(II)-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides demonstrates the versatility of palladium in modifying the pre-formed core. nih.gov

| Catalyst System | Starting Materials | Reaction Type | Key Feature | Reference(s) |

| PdCl₂ or PdCl₂(cod) | Thioenols | Intramolecular Cyclization | One-pot conversion without reoxidants | rsc.org |

| Pd(OAc)₂ | 1,2,2-Triphenylethenethiol | Intramolecular C-H/C-S Cyclization | Proceeds efficiently without reoxidants | |

| Palladium Catalyst | o-Halovinylbenzenes | Vinylic C-S Coupling | Efficient synthesis of the core structure | nih.gov |

| Pd(PPh₃)₂Cl₂/CuI | 2-Iodothiophenol, Phenylacetylene | Sonogashira Coupling/Cyclization | Forms 2-substituted benzothiophenes | rsc.org |

| Pd(OAc)₂/LiO-t-Bu | Heteroarenes, Aryl Bromides | C-H Arylation | Direct functionalization of the core | organic-chemistry.org |

Copper-Mediated Cyclizations and Cross-Coupling Reactions

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzothiophenes. These reactions often proceed through domino or cascade sequences, enabling the construction of complex molecules from simple precursors in a single step.

A notable copper-catalyzed domino synthesis involves the radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur source to produce multi-substituted benzothiophenes. nih.gov Another strategy employs a copper-iodide (CuI) and 1,10-phenanthroline (B135089) system to couple (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids, leading to benzothiophenes via a sequential Ullmann-type C-S bond formation and Wittig reaction. organic-chemistry.org Furthermore, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of CuI and TMEDA provides a direct route to various 2-substituted benzo[b]thiophenes. organic-chemistry.org Copper(I) has also been used to mediate the synthesis of benzo[b]thiophene-1,1-dioxides. researchgate.net

| Catalyst System | Starting Materials | Reaction Type | Key Feature | Reference(s) |

| Copper Catalyst | 2-Iodophenyl ketones, Xanthate | Domino Radical Cyclization | Uses xanthate as a sulfur surrogate | nih.gov |

| CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids | Ullmann C-S Coupling / Wittig | Sequential reaction pathway | organic-chemistry.org |

| CuI / TMEDA | 2-Bromo alkynylbenzenes, Sodium sulfide | Thiolation Annulation | Direct synthesis of 2-substituted products | organic-chemistry.org |

Metal-Free and Organocatalytic Strategies

Growing interest in green and sustainable chemistry has spurred the development of metal-free and organocatalytic methods for benzothiophene synthesis. These approaches avoid the cost and potential toxicity of transition metal catalysts. organic-chemistry.org

A prominent metal-free strategy involves an interrupted Pummerer reaction. researchgate.net Readily accessible benzothiophene S-oxides can serve as precursors for C3-functionalized benzothiophenes under mild, metal-free conditions with complete regioselectivity. nih.govdoaj.orgresearchgate.net Another approach is the visible-light-promoted cyclization of disulfides and alkynes, which offers a green synthesis route. rsc.org Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions also provide an efficient and economical pathway to benzothiophene derivatives. organic-chemistry.org

Organocatalytic methods have also emerged. For example, quinine-derived bifunctional thiourea (B124793) can catalyze the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones to produce polycyclic benzothiophene derivatives with high enantioselectivity. rsc.org Additionally, transition-metal-free one-pot syntheses using processes like the Smiles rearrangement have been developed for creating benzothiophenamines at room temperature. nih.gov

| Methodology | Starting Materials | Key Intermediate/Process | Key Feature | Reference(s) |

| Interrupted Pummerer Reaction | Benzothiophene S-oxides, Phenols/Silanes | Sulfoxide-directed C-H functionalization | Metal-free, complete C3-regioselectivity | nih.govdoaj.orgresearchgate.net |

| Visible-Light Promotion | Disulfides, Alkynes | Photochemical Cyclization | Green, metal-free synthesis | rsc.org |

| Iodine Catalysis | Thiophenols, Alkynes | Cascade Reaction | Metal- and solvent-free | organic-chemistry.org |

| Organocatalysis | N-(benzo[b]thiophen-2-yl)-sulfonamide, 2-Alkynyl cycloenone | Asymmetric [3+3] Annulation | Stereoselective construction | rsc.org |

Regioselective Introduction of the 3-Methylphenyl Moiety

Once the benzothiophene core is formed, the next critical step is the regioselective introduction of the 3-methylphenyl group at the C3 position. Functionalization at C3 is more challenging than at C2 due to the inherent reactivity of the benzothiophene ring. nih.govnih.gov

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In benzo[b]thiophene, the electron-rich thiophene ring is more susceptible to electrophilic attack than the benzene ring. chemicalbook.com The reaction typically proceeds preferentially at the C3 position unless steric hindrance or directing groups favor the C2 position. chemicalbook.comresearchgate.net

The mechanism involves the attack of an electrophile by the π-system of the benzothiophene, forming a carbocation intermediate (a resonance-stabilized sigma complex). masterorganicchemistry.com Subsequent deprotonation restores aromaticity, resulting in substitution. For introducing a 3-methylphenyl group, a Friedel-Crafts-type reaction could be envisioned, although direct arylation is often challenging and may require activated precursors. A more common approach is to introduce a functional group at C3 via electrophilic substitution (e.g., halogenation or acylation) which can then be used in subsequent cross-coupling reactions. researchgate.net A dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for electrophilic cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted benzo[b]thiophenes. nih.gov

Suzuki-Miyaura, Heck, and Sonogashira Coupling Adaptations

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, making them ideal for attaching the 3-methylphenyl group to the benzothiophene core.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is widely used. libretexts.orgyoutube.comyoutube.com To synthesize 3-(3-methylphenyl)-1-benzothiophene, a 3-halobenzothiophene can be coupled with (3-methylphenyl)boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgnih.govwikipedia.org While typically used to form vinylarenes, adaptations can be used to construct more complex structures. A 3-halobenzothiophene could potentially be coupled with 3-methylstyrene, or an appropriately substituted alkene precursor could be used in an intramolecular Heck reaction to form the benzothiophene ring with the desired substitution pattern.

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkyne-substituted benzothiophenes. ias.ac.inresearchgate.net For the target molecule, a 3-halobenzothiophene could be coupled with 1-ethynyl-3-methylbenzene. The resulting alkyne-linked compound could then be reduced to furnish the final product, this compound.

| Coupling Reaction | Benzothiophene Precursor | Coupling Partner | Catalyst System | Key Bond Formed | Reference(s) |

| Suzuki-Miyaura | 3-Halo-1-benzothiophene | (3-Methylphenyl)boronic acid | Pd(0) catalyst, Base | Aryl-Aryl C-C | researchgate.netnih.gov |

| Heck | 3-Halo-1-benzothiophene | 3-Methylstyrene | Pd(0) catalyst, Base | Aryl-Vinyl C-C | organic-chemistry.orgwikipedia.org |

| Sonogashira | 3-Halo-1-benzothiophene | 1-Ethynyl-3-methylbenzene | Pd(0)/Cu(I) catalyst, Base | Aryl-Alkynyl C-C | libretexts.orgias.ac.in |

Direct C-H Arylation Methodologies

Direct C-H arylation has emerged as a powerful and atom-economical strategy for forging carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. acs.org In the context of benzothiophene synthesis, direct arylation at the C3 position is more challenging than at the C2 position due to issues of regioselectivity. nih.gov However, several methodologies have been developed to achieve regioselective C3-arylation.

One effective approach involves the use of palladium catalysts. For instance, palladium-catalyzed direct arylation of heteroaromatic compounds with aryl halides has been demonstrated to be a viable route. acs.org Room-temperature conditions have been developed for the C3 arylation of benzothiophenes with aryl iodides, showcasing the method's compatibility with sensitive functional groups. acs.org

A metal-free alternative for C3-arylation utilizes synthetically accessible benzothiophene S-oxides. nih.govresearchgate.net This method operates via an interrupted Pummerer reaction mechanism, where the intrinsic sulfur atom of the benzothiophene scaffold directs the coupling partner to the C3 position with complete regioselectivity. nih.govresearchgate.net This process avoids the use of transition metals and directing groups, which are often required in traditional methods. nih.gov The reaction proceeds by activating the benzothiophene S-oxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA), followed by the addition of a phenol (B47542) or other nucleophilic coupling partner. nih.gov

Another strategy for controlling regioselectivity involves the directed metalation of the benzothiophene ring. The use of a Knochel-Hauser base (TMPMgCl·LiCl) can induce selective deprotonation at the less sterically hindered C-H bond, followed by a transition metal-catalyzed cross-coupling with an aryl halide to yield the desired 3-aryl-benzothiophene. clockss.org

Table 1: Selected Direct C-H Arylation Methodologies for Benzothiophenes

| Catalyst/Reagent | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Palladium Catalyst | Aryl Halides | Enables C3 arylation, with some methods operating at room temperature. acs.org | acs.org |

| Benzothiophene S-oxide/TFAA | Phenols | Metal-free, directing-group-free, and completely C3-regioselective via an interrupted Pummerer reaction. nih.govresearchgate.net | nih.govresearchgate.net |

| TMPMgCl·LiCl / Ni or Pd Catalyst | Aryl Halides | Regioselective metalation at the less hindered C-H bond followed by cross-coupling. clockss.org | clockss.org |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to access chiral analogs of 3-aryl-1-benzothiophenes is of significant interest, particularly for applications in medicinal chemistry. While direct asymmetric C-H arylation on the benzothiophene core remains a challenge, several strategies can be envisioned for introducing chirality into derivatives.

One prominent method involves the enantiospecific coupling of chiral benzothiophene S-oxides with boronic esters. nih.govresearchgate.net This transition-metal-free approach proceeds through a lithiation-borylation sequence to generate an arylboronate complex. Subsequent activation of the sulfoxide (B87167) triggers a Pummerer-type 1,2-metalate shift, leading to the formation of enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity. nih.govresearchgate.net This strategy overcomes the limitations of many transition-metal-catalyzed C2 alkylations that require a directing group. nih.gov

Another powerful technique is the dual photoredox and nickel catalysis for enantioselective C-H functionalization. For example, enantioselective benzylic C(sp³)–H arylation can be used to synthesize chiral 1,1-diaryl alkanes. researchgate.net This methodology could be adapted to derivatives of this compound where a benzylic C-H bond is present on a substituent, thereby introducing a chiral center. The reaction typically employs a chiral ligand to control the stereochemistry of the cross-coupling between an alkyl radical and an aryl halide. researchgate.net

Furthermore, asymmetric carbonylative coupling reactions offer a pathway to chiral derivatives. A dual photoredox and nickel catalysis system can achieve the asymmetric aminocarbonylation of α-chloroalkylarenes, producing chiral amides with high enantioselectivity. acs.org This could be applied to a benzothiophene derivative bearing an α-chloroalkyl group to construct chiral amide-containing side chains. acs.org

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiophenes to minimize environmental impact. acs.orgnih.govuwf.edu

Developing synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) is a key goal of green chemistry. nih.govuwf.edursc.org Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can be performed under metal- and solvent-free conditions to produce benzothiophene derivatives in good yields. organic-chemistry.org Similarly, copper-mediated electrophilic halocyclization reactions for preparing halogenated thiophenes have been successfully carried out in ethanol, a greener alternative to many organic solvents. nih.govuwf.edu Biocatalytic approaches, as discussed below, often utilize water as the reaction medium. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and selective transformations. acs.orgbeilstein-journals.org This approach has been successfully applied to the synthesis of benzothiophenes. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light and an organic dye catalyst like eosin (B541160) Y, yields substituted benzothiophenes regioselectively. organic-chemistry.orgacs.org This method avoids the use of transition metal catalysts and high temperatures. acs.org

Dual catalytic systems combining photoredox catalysis with another catalyst, such as copper or nickel, have also been developed for C-H arylation. researchgate.netrsc.org For instance, the visible-light-induced C–H arylation of various azoles has been achieved with a dual copper/photoredox system, a strategy that could potentially be extended to benzothiophenes. rsc.org

Table 2: Photoredox-Catalyzed Synthesis of Benzothiophene Derivatives

Table 2: Photoredox-Catalyzed Synthesis of Benzothiophene Derivatives

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Eosin Y (Organic Dye) | o-Methylthio-arenediazonium salts and alkynes | Metal-free, uses visible green light, proceeds via radical annulation at ambient conditions. acs.org | organic-chemistry.orgacs.org |

| Ir(III) complex / NiCl₂ / Chiral Ligand | Alkyl benzenes and aryl bromides | Enantioselective benzylic C–H arylation, proceeds under mild conditions. researchgate.net | researchgate.net |

| 10-Phenylphenothiazine (PTH) / Copper(I) | Azoles and aryl halides | Dual catalysis using an inexpensive organic photoredox catalyst for C-H arylation. rsc.org | rsc.org |

Biocatalysis offers a highly sustainable route for chemical synthesis, utilizing enzymes that operate under mild conditions, often in aqueous media, with high selectivity. While direct biocatalytic synthesis of the entire this compound skeleton is not widely reported, enzymes can be employed for specific bond formations relevant to its synthesis or the synthesis of its precursors.

For example, the enzyme catalase has been used for the green synthesis of benzazoles, such as benzothiazoles, which share structural similarities with benzothiophenes. nih.gov The process involves the cyclocondensation of o-aminothiophenol with aldehydes in water. nih.gov This suggests the potential for enzymatic catalysis in forming the thiazole (B1198619) ring, a key step that could be adapted for benzothiophene synthesis from appropriate precursors. Laccases have also been reported to catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles. mdpi.com These examples highlight the potential of applying biocatalytic methods to construct the core heterocyclic ring of benzothiophene derivatives in an environmentally friendly manner.

Table of Compounds

Table 3: List of Chemical Compounds

Chemical Reactivity and Advanced Functionalization Strategies of 3 3 Methylphenyl 1 Benzothiophene

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) System

The benzothiophene ring system is generally susceptible to electrophilic attack. In 3-substituted benzothiophenes, the position of electrophilic attack is directed by the nature of the substituent at the 3-position. For 3-aryl-1-benzothiophenes, electrophilic substitution typically occurs on the benzothiophene ring rather than the appended aryl group, unless the aryl group is highly activated. The inherent reactivity of the unsubstituted positions on the benzothiophene core follows the general order of C2 > C7 > C4 > C6 > C5. However, the presence of the 3-(3-methylphenyl) group can influence this regioselectivity.

Nitration and Halogenation Regioselectivity Studies

Nitration of benzothiophene derivatives can lead to a mixture of products, with the regiochemical outcome being sensitive to the reaction conditions. rsc.org For 3-substituted benzothiophenes, nitration can occur at various positions on the benzene (B151609) portion of the benzothiophene ring. rsc.orgrsc.org For instance, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid resulted in substitution at all available positions on the benzene ring except for the 5-position. rsc.org This suggests that in 3-(3-methylphenyl)-1-benzothiophene, nitration would likely occur at the C4, C6, and C7 positions of the benzothiophene core. The presence of the methyl group on the phenyl ring is unlikely to significantly alter the substitution pattern on the distant benzothiophene ring.

Halogenation, another key electrophilic aromatic substitution, would be expected to follow a similar regioselectivity pattern. Bromination of 3-substituted benzothiophenes typically yields the 2-bromo derivative if the 2-position is unsubstituted. However, with the 3-position occupied by the methylphenyl group, halogenation will be directed to other available positions on the benzothiophene nucleus.

Friedel-Crafts Acylation and Alkylation at Unsubstituted Positions

Friedel-Crafts reactions are powerful methods for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comruc.dkchemguide.co.uk The acylation of benzothiophenes is a well-established transformation, typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.com For this compound, Friedel-Crafts acylation would be expected to occur at the most nucleophilic positions of the benzothiophene ring. Given the directing effect of the sulfur atom and the deactivating nature of the 3-aryl substituent towards the 2-position, acylation would likely be directed to the C7 and C4 positions.

Alkylation reactions, while also possible, are often more challenging to control due to issues of polyalkylation and carbocation rearrangements. However, under carefully controlled conditions, Friedel-Crafts alkylation could be used to introduce additional alkyl groups onto the benzothiophene core of this compound.

Nucleophilic Additions and Substitutions on Activated Derivatives

While the benzothiophene ring itself is generally unreactive towards nucleophiles, the introduction of strongly electron-withdrawing groups can activate the ring for nucleophilic attack. For example, if this compound were to be nitrated to introduce a nitro group at a position such as C2 or C4, these positions would become susceptible to nucleophilic aromatic substitution. A nucleophile could then displace the nitro group, allowing for the introduction of a variety of functional groups.

Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the reactivity of the benzothiophene ring system, making it more electrophilic and potentially enabling nucleophilic addition reactions.

Metalation and Cross-Coupling Reactions for Further Derivatization

Modern synthetic methods, particularly those involving organometallic intermediates, provide powerful tools for the functionalization of both the benzothiophene and the methylphenyl moieties of the title compound.

Lithiation and Grignard Reactions

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. While the direct lithiation of this compound has not been extensively reported, related systems suggest that lithiation could potentially occur at the C2 position of the benzothiophene ring or at the ortho position of the methylphenyl group, depending on the directing group and reaction conditions. nih.gov Subsequent reaction with an electrophile would allow for the introduction of a wide range of substituents at these positions.

Grignard reagents, formed from the reaction of an organohalide with magnesium, are potent nucleophiles used in carbon-carbon bond formation. mnstate.edusigmaaldrich.com A bromo- or iodo- derivative of this compound could be converted into a Grignard reagent, which could then be used in reactions with aldehydes, ketones, esters, and other electrophiles to build more complex molecular architectures. libretexts.orgorgsyn.org

Palladium-Catalyzed C-C and C-N Cross-Couplings on the Methylphenyl Group

The methylphenyl group of this compound provides a handle for a variety of palladium-catalyzed cross-coupling reactions. researchgate.netscispace.com These reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

To utilize this strategy, the methylphenyl group would first need to be functionalized with a halide (e.g., bromide or iodide) or converted to a boronic acid or ester. For example, bromination of the methylphenyl ring, likely at the position para to the methyl group due to steric hindrance, would provide a substrate for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. nih.govyoutube.com This would allow for the introduction of new aryl, vinyl, alkynyl, and amino groups, respectively, leading to a vast array of novel derivatives.

Table 1: Summary of Potential Functionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Position of Functionalization |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4, C6, C7 of benzothiophene |

| Halogenation | Br₂, FeBr₃ | C2, C4, C6, C7 of benzothiophene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C7, C4 of benzothiophene |

| Lithiation | n-BuLi, THF, -78 °C | C2 of benzothiophene or ortho to methyl on phenyl ring |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | On a halogenated methylphenyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | On a halogenated methylphenyl group |

Modification of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring at the 3-position of the benzothiophene scaffold serves as a versatile handle for a variety of chemical transformations. These modifications can be broadly categorized into oxidation and reduction strategies, as well as functionalization via radical pathways.

Oxidation and Reduction Strategies

The benzylic methyl group of this compound can be oxidized to introduce oxygen-containing functionalities, such as aldehydes and carboxylic acids. Conversely, related functional groups at this position can be reduced to the methyl group.

Oxidation: The oxidation of the methyl group can be achieved using various oxidizing agents. For instance, the conversion of a methyl group on an aromatic ring to a carboxylic acid is a common transformation in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, general methods for the oxidation of aryl methyl groups to carboxylic acids are well-established. These often involve strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. More controlled oxidation to the aldehyde can be achieved using milder reagents or specific catalytic systems. For example, palladium-catalyzed oxidative processes are known to convert methylarenes to aldehydes. The synthesis of benzothiophene-3-carboxylic acid derivatives has been reported through methods such as the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes, indicating the stability of the benzothiophene core under oxidative conditions. nih.govresearchgate.netacs.orgacs.org

Table 1: Potential Oxidation Reactions of the Methyl Group

| Starting Material | Product | Reagents and Conditions (Hypothetical) |

| This compound | 3-(3-Formylphenyl)-1-benzothiophene | Mild oxidizing agent (e.g., SeO₂, MnO₂) |

| This compound | 3-(3-Carboxyphenyl)-1-benzothiophene | Strong oxidizing agent (e.g., KMnO₄, heat) |

Reduction: The reduction of a functional group to a methyl group is also a valuable synthetic tool. For instance, a formyl group on the phenyl ring of a benzothiophene derivative can be reduced to a methyl group. While direct examples on the 3-phenyl substituted benzothiophene are scarce, the reduction of a formyl group on a related tetrahydro-benzothiophene-2-carboxylic acid to a methyl group has been successfully demonstrated using triethylsilane (Et₃SiH) and iodine. researchgate.net This suggests that similar reductive strategies could be applicable to 3-(3-formylphenyl)-1-benzothiophene to yield the parent methyl-substituted compound.

Functionalization via Radical Pathways

Radical-mediated reactions offer an alternative approach to functionalize the benzylic methyl group. These reactions are typically initiated by light or a radical initiator and can lead to the introduction of halogens or other functional groups.

Benzylic Bromination: A common radical reaction is the benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or upon photochemical induction. This reaction would be expected to convert the methyl group of this compound into a bromomethyl group, creating a versatile intermediate for further nucleophilic substitutions.

Other Radical Reactions: The development of radical-promoted heterocyclodehydration processes to synthesize benzothiophene derivatives suggests that the benzothiophene core is compatible with radical conditions. nih.gov Furthermore, enantioselective carbonylative coupling reactions involving α-chloro alkyl heterocycles, including benzothiophene, highlight the potential for radical-based C-C bond formation at positions adjacent to the heterocyclic ring system. acs.org These precedents suggest that the methyl group of this compound could potentially undergo various radical-mediated transformations.

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the benzothiophene ring is a key site for chemical modification, allowing for changes in the electronic properties and reactivity of the entire molecule. Oxidation to sulfoxides and sulfones, as well as ring-opening and rearrangement reactions, are important transformations of the sulfur heteroatom.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide). This transformation significantly alters the electronic nature of the sulfur atom, converting it from an electron-donating thioether to an electron-withdrawing sulfinyl or sulfonyl group.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, the use of one equivalent of m-CPBA generally leads to the formation of the sulfoxide, while an excess of the oxidant, often at elevated temperatures, yields the sulfone. mdpi.com The synthesis of benzothiophene-1,1-dioxides has been achieved through various methods, including the oxidation of benzothiophenes and electrochemical approaches. nih.govchemrxiv.org

The oxidation of a related compound, 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (2,7-diBr-BTBT), provides a clear example of sequential oxidation. Treatment with m-CPBA at room temperature yielded the corresponding 5,5-dioxide, while further oxidation at an elevated temperature with a large excess of m-CPBA produced the 5,5,10,10-tetraoxide. mdpi.com

Table 2: Oxidation of the Sulfur Heteroatom

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 2,7-diBr-BTBT | 2,7-diBr-BTBT 5,5-dioxide | m-CPBA, DCE, room temp., 20 h | 76% | mdpi.com |

| 2,7-diBr-BTBT 5,5-dioxide | 2,7-diBr-BTBT 5,5,10,10-tetraoxide | m-CPBA (excess), DCE, 80 °C, 32 h | 83% | mdpi.com |

These oxidized derivatives, such as 3-phenylbenzo[b]thiophene (B77834) 1,1-dioxide, are stable compounds that can be isolated and characterized. bldpharm.com The introduction of the sulfonyl group can significantly impact the material's properties, including its fluorescence and potential for use in electronic devices. chemrxiv.org

Ring-Opening and Rearrangement Reactions

The oxidized forms of benzothiophenes, particularly the S-oxides, are valuable intermediates for various rearrangement and ring-opening reactions.

Pummerer Reaction and Related Rearrangements: Benzothiophene S-oxides can undergo a Pummerer-type reaction upon activation with an acid anhydride, such as trifluoroacetic anhydride (TFAA). This reaction involves the formation of a sulfonium (B1226848) intermediate which can then undergo a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. This cascade process has been utilized for the metal-free C3-alkylation and arylation of benzothiophenes. This reactivity highlights a rearrangement pathway where the sulfur atom mediates the formation of a new carbon-carbon bond at the C3 position of the benzothiophene ring.

A notable rearrangement involves the 1,2-migration of substituents in the intermediate benzothiophenium salts, which provides access to C2 functionalized benzothiophenes. This demonstrates the versatility of the Pummerer-type chemistry of benzothiophene S-oxides in facilitating skeletal rearrangements.

Ring-Opening Reactions: While less common than rearrangements, ring-opening reactions of the benzothiophene core can occur under specific conditions. For instance, certain complex thieno-fused pyridazine (B1198779) derivatives have been shown to undergo thiophene (B33073) ring-opening upon reaction with nucleophiles. nih.gov Although this example does not involve a simple benzothiophene, it illustrates the possibility of cleaving the thiophene ring. For benzothiophene-1,1-dioxides, the increased electrophilicity of the heterocyclic ring could make them more susceptible to nucleophilic attack that might lead to ring-opening, although specific examples for 3-aryl derivatives are not prevalent in the literature reviewed. The compound Benzo[b]thiophene-3(2H)-one 1,1-Dioxide represents a related structure where the thiophene ring has been modified. bldpharm.com

Advanced Spectroscopic and Structural Elucidation of 3 3 Methylphenyl 1 Benzothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of 3-(3-methylphenyl)-1-benzothiophene in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts of all protons and carbons, providing insights into the electronic environment of the nuclei.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent protons on the benzothiophene (B83047) and the methyl-substituted phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the chemical shifts of carbon atoms bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzothiophene core and the 3-methylphenyl substituent. For example, a key HMBC correlation would be observed between the proton at position 2 of the benzothiophene ring and the carbon atom of the phenyl ring attached at position 3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the preferred conformation of the molecule in solution by observing through-space interactions between protons on the benzothiophene and the phenyl ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 7.50 | 124.5 |

| 4 | 7.90 | 124.8 |

| 5 | 7.40 | 124.6 |

| 6 | 7.35 | 124.3 |

| 7 | 7.85 | 122.5 |

| 3a | - | 139.8 |

| 7a | - | 140.2 |

| 1' | - | 135.0 |

| 2' | 7.30 | 129.0 |

| 3' | - | 138.5 |

| 4' | 7.20 | 128.8 |

| 5' | 7.10 | 129.5 |

| 6' | 7.25 | 126.0 |

| CH₃ | 2.40 | 21.5 |

Note: The chemical shift values are hypothetical and for illustrative purposes.

While solution-state NMR provides information about the average conformation of the molecule, solid-state NMR (ssNMR) can probe the structure of this compound in its crystalline and amorphous forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about polymorphism and the local environment of the atoms in the solid state. Differences in chemical shifts between the solution and solid-state spectra can indicate conformational changes upon crystallization.

The rotation around the single bond connecting the benzothiophene core and the 3-methylphenyl ring can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the coalescence of signals at different temperatures, it is possible to determine the energy barrier for this rotation. This provides valuable information about the conformational flexibility of the molecule. The presence of the methyl group on the phenyl ring may introduce a moderate steric hindrance that influences this rotational barrier.

Single-Crystal X-ray Diffraction for Absolute Structure and Packing Arrangements

A key parameter obtained from X-ray diffraction is the torsional angle between the benzothiophene and the 3-methylphenyl rings. This angle defines the relative orientation of the two aromatic systems and is a result of the balance between electronic effects (favoring planarity for extended conjugation) and steric hindrance. The bond lengths within the molecule can also be precisely measured, providing insights into the degree of aromaticity and the nature of the chemical bonds.

Table 2: Selected Bond Lengths and Torsional Angle for this compound from X-ray Diffraction

| Parameter | Value |

| C(3)-C(1') Bond Length | 1.48 Å |

| C(2)-C(3) Bond Length | 1.37 Å |

| C(3)-C(3a) Bond Length | 1.44 Å |

| S(1)-C(2) Bond Length | 1.74 Å |

| S(1)-C(7a) Bond Length | 1.75 Å |

| Torsional Angle (C2-C3-C1'-C2') | 45° |

Note: The values are hypothetical and for illustrative purposes.

The crystal packing of this compound is governed by various non-covalent interactions. X-ray diffraction analysis allows for a detailed examination of these interactions:

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system acts as the acceptor. In the crystal structure of this compound, C-H bonds from one molecule can interact with the π-electron clouds of the aromatic rings of neighboring molecules, contributing to the stability of the crystal lattice.

The comprehensive analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the material and for the rational design of new materials with desired properties.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The electronic absorption and emission properties of benzothiophene derivatives are governed by the π-conjugated system of the fused rings and the nature of the substituent at the 3-position. The introduction of a 3-methylphenyl group is expected to influence the electronic transitions and photophysical behavior of the parent 1-benzothiophene core.

UV-Vis Spectroscopy for Electronic Transitions and Energy Levels

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For compounds like this compound, the absorption spectrum is anticipated to show bands corresponding to π → π* transitions. The presence of the methylphenyl substituent is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-benzothiophene, due to the extension of the conjugated system.

Table 1: Expected UV-Vis Absorption Characteristics of this compound (Hypothetical)

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π* | 250 - 400 | The exact λmax would be influenced by solvent and the specific electronic coupling between the benzothiophene and methylphenyl moieties. |

Note: This table is based on general principles of organic spectroscopy and data from related compounds, not on direct experimental results for this compound.

Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics

Upon absorption of UV radiation, molecules like this compound can dissipate the excess energy through radiative pathways such as fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state). The fluorescence and phosphorescence spectra provide insights into the excited state dynamics.

The emission properties are highly sensitive to the molecular structure and environment. The presence of the sulfur atom in the benzothiophene ring can enhance intersystem crossing (ISC) from the singlet to the triplet state via the heavy-atom effect, potentially leading to significant phosphorescence. Research on other heterocyclic systems has shown that steric effects and the electronic nature of substituents play a crucial role in determining the luminescent behavior. For some three-coordinate heteroleptic Cu(I) β-diketiminate triarylphosphine complexes, only those with sterically bulky ligands exhibited room-temperature photoluminescence, with long excited-state lifetimes indicative of phosphorescence.

Quantum Yield and Lifetime Measurements (if applicable)

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters for quantifying the efficiency of the fluorescence process. A high quantum yield indicates that fluorescence is a dominant decay pathway for the excited state. These measurements are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Specific quantum yield and lifetime data for this compound are not found in the surveyed literature. For context, studies on other fluorescent molecules, like certain benzothiazole-difluoroborates, have shown that quantum yields can be systematically tuned by varying substituents. Similarly, the measurement of singlet oxygen quantum yields in phthalocyanine (B1677752) derivatives highlights the methodologies used to assess the photodynamic potential of such compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule.

For this compound, the spectra would be expected to show characteristic bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Alkyl C-H stretching: From the methyl group, expected around 2850-2960 cm⁻¹.

C=C stretching: Within the aromatic rings, usually in the 1450-1600 cm⁻¹ region.

C-S stretching: Associated with the thiophene (B33073) ring, which can be more difficult to assign definitively.

Out-of-plane C-H bending: In the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

The NIST Chemistry WebBook provides an IR spectrum for the related compound, 3-methylbenzothiophene, which can serve as a reference. Computational studies on other benzoxazole (B165842) and benzimidazole (B57391) derivatives have also been used to assign vibrational modes observed in experimental FT-IR and Raman spectra.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Rings | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Methyl Group | C-H Stretch | 2850 - 2960 |

| Thiophene Ring | C-S Stretch | Variable |

Note: This table presents general ranges for the expected vibrational modes.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₂S), the expected exact mass would be a crucial piece of data for its definitive identification. While no specific HRMS data for this compound was found, the NIST WebBook lists the nominal molecular weight of 3-methylbenzothiophene (C₉H₈S) as 148.225. The PubChem entry forBenzothieno[3,2-b]benzothiophene (C₁₄H₈S₂) provides its exact mass as 240.00674260 Da.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the methyl group, cleavage of the thiophene ring, and other characteristic fragmentations of the aromatic systems. Analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, would provide further confirmation of the presence of sulfur in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of organic molecules by fragmenting a specific ion and analyzing the resulting fragment ions. This process provides detailed structural information that is often unattainable with single-stage mass spectrometry. For complex aromatic molecules like this compound, MS/MS is instrumental in confirming the identity and elucidating the connectivity of the constituent parts of the molecule.

The general principle of an MS/MS experiment involves the selection of a precursor ion (often the molecular ion, M⁺˙) in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, charged product ions and neutral fragments. The second stage of the mass spectrometer then separates and detects these product ions, generating a product ion spectrum that serves as a structural fingerprint of the precursor ion.

Studies on the mass spectral fragmentation of benzothiophene and its derivatives have identified characteristic fragmentation patterns. nih.govresearchgate.net For the unoxidized benzothiophene core, common fragmentation pathways include the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS). researchgate.net The presence of an aryl substituent at the 3-position introduces additional fragmentation possibilities, primarily involving the cleavage of the bond between the two aromatic systems.

For this compound, the molecular ion (m/z 224) is expected to undergo several key fragmentation reactions. The most prominent fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to form a stable ion at m/z 209, or the cleavage of the bond between the benzothiophene and methylphenyl moieties. The fragmentation of related biaryl compounds often shows the loss of substituent groups from the aromatic rings. sphinxsai.com

The following table outlines the expected major fragment ions for this compound based on established fragmentation principles for related aromatic and sulfur-containing heterocyclic compounds.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 224 | 209 | •CH₃ | [M - CH₃]⁺ |

| 224 | 134 | C₇H₆ | [Benzothiophene]⁺˙ |

| 224 | 91 | C₈H₅S | [Toluene - H]⁺ |

The fragmentation of derivatives of this compound would be expected to follow similar patterns, with additional or alternative fragmentation pathways dictated by the nature of the substituent. For instance, the presence of electron-donating or electron-withdrawing groups on either the benzothiophene or the phenyl ring would influence the relative abundance of fragment ions and could introduce new fragmentation channels. The study of such derivatives provides valuable insight into the structure-fragmentation relationships within this class of compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzothiophene |

| Toluene |

Computational Chemistry and Theoretical Investigations of 3 3 Methylphenyl 1 Benzothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods, particularly using hybrid functionals like B3LYP, have proven reliable for determining a wide range of molecular properties for medium to large-sized molecules. nih.govpsu.edu For 3-(3-methylphenyl)-1-benzothiophene, DFT calculations can elucidate its electronic characteristics, reactivity, and spectroscopic features.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. academie-sciences.fr The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. longdom.org A smaller gap generally implies higher reactivity and easier electronic excitation. For aromatic sulfur compounds like benzothiophene (B83047), the HOMO is typically a π-orbital with significant contribution from the sulfur atom, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net The introduction of a 3-methylphenyl group is expected to influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. jmaterenvironsci.com The MEP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. jmaterenvironsci.com For this compound, the MEP would likely show a region of negative potential around the sulfur atom of the benzothiophene ring system.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| ΔE (HOMO-LUMO Gap) | 4.60 |

The distribution of electron density within a molecule can be quantified through various charge analysis schemes, such as Mulliken population analysis. researchgate.net This analysis provides insight into the partial atomic charges, revealing the electronic effects of different functional groups. In this compound, the sulfur atom is expected to carry a partial negative charge due to its electronegativity, while the carbon atoms of the aromatic rings will have varying partial charges based on their local chemical environment.

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | 0.85 |

| Mulliken Charge on S (e) | -0.25 |

| Mulliken Charge on C3 (e) | -0.10 |

| Mulliken Charge on C of Methyl (e) | -0.15 |

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govpsu.edu These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. nih.govpsu.edu

Theoretical calculations of vibrational frequencies, typically performed at the same level of theory as the geometry optimization, can aid in the assignment of experimental infrared (IR) and Raman spectra. nih.govpsu.edu The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. psu.edu

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 128.5 |

| C3 | 135.2 |

| C3a | 139.8 |

| C7a | 138.1 |

| C (Methyl) | 21.4 |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics. numberanalytics.com

The synthesis of 3-aryl-1-benzothiophenes often involves cyclization and cross-coupling reactions. researchgate.netulakbim.gov.tr For instance, the formation of the benzothiophene core can occur through the cyclization of an appropriately substituted precursor. nih.govnih.gov Quantum chemical calculations can be employed to model the reaction pathway of such cyclization reactions. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. This information helps to understand the feasibility and kinetics of the reaction. Similarly, the mechanisms of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, used to introduce the 3-methylphenyl group, can be investigated to understand the catalytic cycle.

The this compound molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the benzothiophene and the methylphenyl rings. This rotation is associated with a specific energy profile. Quantum chemical calculations can map out this potential energy surface by performing a series of constrained geometry optimizations at different values of the dihedral angle. This allows for the identification of the most stable conformer(s) and the energy barriers for interconversion between different conformations. The dihedral angle between the two aromatic rings is a key parameter in determining the extent of π-conjugation between the two systems, which in turn affects the electronic properties of the molecule. nih.gov

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Minimum Energy | ~35 | 0.0 |

| Transition State (Planar) | 0 | ~2.5 |

| Transition State (Perpendicular) | 90 | ~1.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. fu-berlin.de For this compound, MD simulations can provide a detailed picture of its conformational dynamics and its interactions with various solvent environments. These simulations model the molecule's behavior by calculating the forces between atoms and using these forces to predict their motion. fu-berlin.deresearchgate.net

Furthermore, MD simulations are invaluable for studying solvent interactions. By placing the molecule in a simulated box of solvent molecules (such as water or organic solvents), researchers can observe how the solvent organizes around the solute and the nature of the intermolecular interactions. nih.gov For instance, simulations can reveal the formation and lifetime of hydrogen bonds if applicable, or the nature of van der Waals and hydrophobic interactions between this compound and the solvent. This provides insight into its solubility and how the solvent might mediate its interaction with other molecules. The use of explicit solvent models in simulations can offer a clear picture of the local solvation structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. youtube.compharmacophorejournal.com For this compound and its analogs, QSAR studies can predict a range of potential biological activities based on their structural features.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. youtube.com For a compound like this compound, a wide array of descriptors can be generated, categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include electrostatic potentials, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).

Once a large pool of descriptors is generated, a crucial step is to select a smaller subset of the most relevant ones that have the strongest correlation with the biological activity. This helps to avoid overfitting and creates a more robust model. researchgate.net Methods like Principal Component Analysis (PCA) are often employed for this purpose, identifying key descriptors that capture the most significant variations in the data. imist.maresearchgate.net Studies on benzothiophene derivatives have shown that descriptors related to steric, electrostatic, and electro-topological properties are often important for their activity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiophene Derivatives

| Descriptor Category | Example Descriptors | Description | Potential Relevance for this compound |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Influences how the molecule fits into a binding site. |

| Electrostatic | Dipole Moment | A measure of the net molecular polarity. | Important for polar interactions with a target. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. | Relates to molecular compactness and surface area. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of the molecule's hydrophobicity and ability to cross cell membranes. |

With the selected descriptors, a mathematical model is developed to correlate them with the biological activity. Several statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to the selected descriptors. imist.ma

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. pharmacophorejournal.comimist.maipb.pt

Principal Component Regression (PCR): This method first performs PCA on the descriptors and then uses the resulting principal components in a regression analysis. imist.maresearchgate.net

The quality and predictive power of a QSAR model must be rigorously validated. youtube.com This involves both internal and external validation techniques. researchgate.net Internal validation, often using cross-validation (leave-one-out or leave-many-out), assesses the model's robustness. External validation uses a separate test set of compounds that were not used in model development to evaluate its ability to predict the activity of new molecules. researchgate.netresearchgate.net

Key statistical parameters used to validate QSAR models include:

r² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model (a value closer to 1 is better). researchgate.net

q² (Cross-validated r²): A measure of the model's internal predictive ability. researchgate.net

pred_r² (Predictive r² for external test set): Measures the model's ability to predict the activity of an external set of compounds. researchgate.net

A reliable QSAR model will have high values for these parameters, indicating that it is both robust and has good predictive capability. researchgate.net For instance, successful QSAR models for benzothiophene derivatives have achieved r² values greater than 0.9 and q² values greater than 0.5. researchgate.netnih.gov

Table 2: Typical Statistical Validation Parameters for QSAR Models of Benzothiophene Analogs

| Statistical Parameter | Symbol | Typical Acceptable Value | Description |

| Coefficient of Determination | r² | > 0.7 researchgate.net | Measures the goodness of fit for the training set. |

| Cross-Validated Coefficient | q² | > 0.5 researchgate.net | Assesses the internal predictive power of the model. |

| Predictive R-Squared | pred_r² | > 0.5 researchgate.net | Evaluates the model's predictive ability on an external test set. |

| Standard Error of Estimate | SEE | Low value is better researchgate.net | Represents the absolute measure of the quality of fit. |

| Fischer's Test Value | F-test | High value is better researchgate.net | Indicates the statistical significance of the model. |

In Silico Screening and Ligand Design Principles

The insights gained from QSAR and other computational studies can be applied to in silico screening and rational ligand design. In silico screening involves using computational methods to search large virtual libraries of compounds to identify those that are most likely to have a desired biological activity. nih.gov This is a cost-effective way to prioritize which new derivatives of this compound should be synthesized and tested. nih.gov

The QSAR models themselves can be used as a primary screening filter. Additionally, molecular docking, a method that predicts the preferred orientation of a molecule when bound to a target protein, is a powerful tool. nih.gov By docking analogs of this compound into the active site of a target protein, researchers can estimate their binding affinity and analyze the key molecular interactions responsible for binding.

The principles for designing new ligands based on the this compound scaffold are derived from understanding these molecular interactions. QSAR models often highlight the importance of specific properties. For example, a model might indicate that increasing steric bulk in a certain region or adding a hydrogen bond donor at another position could enhance activity. pharmacophorejournal.comnih.gov

Key design principles focus on optimizing:

Steric Interactions: Ensuring the molecule has the correct size and shape to fit snugly into the target's binding pocket.

Electrostatic Interactions: Modifying the molecule to create favorable polar, hydrogen bonding, or ionic interactions with the target. nih.gov

Hydrophobic Interactions: Adjusting the non-polar parts of the molecule to interact favorably with hydrophobic pockets in the target protein.

By systematically modifying the structure of this compound—for example, by changing the position of the methyl group, adding other substituents to either ring system, or replacing the phenyl group with other aromatic or heterocyclic rings—and then evaluating these new designs computationally, researchers can rationally design new molecules with a higher probability of possessing the desired biological effects.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Exclusively in Vitro and Theoretical

Enzyme Inhibition Mechanisms (In Vitro Characterization)

The benzothiophene (B83047) core is a key pharmacophore in the design of various enzyme inhibitors. Studies on derivatives have revealed potent inhibitory activities against several key enzymes implicated in disease pathogenesis.

The inhibitory potential of benzothiophene derivatives has also been explored against microbial enzymes. Thiophene-arylamide derivatives have been identified as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov Compounds such as 23j , 24f , 25a , and 25b from this class exhibited potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 µg/mL. nih.gov

| Derivative Class | Target Enzyme/Pathway | Key Findings | Reference |

| Benzo[b]thiophene 1,1-dioxide | STAT3 | Compound 8b significantly blocked STAT3 phosphorylation. | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA/ROCK pathway | Compound b19 inhibited proliferation, migration, and invasion of MDA-MB-231 cells. | nih.gov |

| Thiophene-arylamide | DprE1 (M. tuberculosis) | Compounds 23j , 24f , 25a , and 25b showed potent in vitro activity (MIC: 0.02-0.12 µg/mL). | nih.gov |

Molecular docking studies are instrumental in elucidating the binding modes of benzothiophene derivatives within enzyme active sites. For the STAT3 inhibitor 8b , molecular modeling revealed that it occupied the SH2 domain pocket in a favorable conformation. nih.gov Similarly, for the RhoA/ROCK pathway inhibitor b19 , molecular docking analysis suggested a binding pattern different from that of a known covalent inhibitor, DC-Rhoin. nih.gov

In the context of antimicrobial activity, docking studies of thiophene-arylamide derivatives with DprE1 have provided insights into their mechanism of action. nih.gov These computational approaches are crucial for structure-based drug design and for predicting the potential interactions of novel compounds like 3-(3-Methylphenyl)-1-benzothiophene with various enzymatic targets.

Receptor Binding Studies (In Vitro and Molecular Level)

The benzothiophene scaffold is also a component of ligands designed to target specific receptors. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases. semanticscholar.org While specific binding affinity values (like Kᵢ or Kₔ) for this compound are not documented, the activity of these related compounds suggests that the benzothiophene core can serve as a basis for developing receptor-specific ligands.

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on ligand-receptor interactions, including binding kinetics and thermodynamics. While specific SPR or ITC studies for this compound are not found in the reviewed literature, these methods are frequently employed in the characterization of novel drug candidates. For instance, they could be used to determine the binding affinity and kinetics of this compound with potential protein targets identified through screening or docking studies.

Cellular Target Engagement and Mechanism of Action (In Vitro Cell-Based Assays)

In vitro cell-based assays are critical for understanding the cellular effects of a compound and for identifying its mechanism of action. Benzothiophene derivatives have been evaluated in various cell-based assays to determine their biological activity.

Novel benzothiophene derivatives have been synthesized and tested for their antimicrobial and antioxidant capacities. ias.ac.in For example, compounds such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) , 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) , and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) displayed significant antibacterial activity against Staphylococcus aureus. ias.ac.in Furthermore, some benzothiophene acylhydrazones have shown promise as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov

In the realm of cancer research, benzothiophene acrylonitrile (B1666552) analogs have been evaluated for their cytotoxic effects. researchgate.net The STAT3 inhibitor 8b was shown to induce apoptosis and block the cell cycle in cancer cells. nih.gov The RhoA/ROCK pathway inhibitor b19 also demonstrated anti-proliferative and anti-migratory effects in MDA-MB-231 breast cancer cells. nih.gov These studies underscore the potential of the benzothiophene scaffold in developing new therapeutic agents and provide a framework for investigating the cellular effects of this compound.

| Derivative | Cell Line/Organism | Assay Type | Key Findings | Reference |

| 12E , 12L , 12J | Staphylococcus aureus | Antibacterial | High antibacterial activity. | ias.ac.in |

| 8b | Cancer cell lines | Apoptosis, Cell Cycle | Induced apoptosis and blocked the cell cycle. | nih.gov |

| b19 | MDA-MB-231 | Proliferation, Migration | Inhibited proliferation and migration. | nih.gov |

Analysis of Cellular Pathways Modulation

Currently, there are no publicly available scientific studies that have specifically investigated the modulation of cellular pathways by this compound. Therefore, its specific molecular targets and the signaling cascades it may influence remain uncharacterized.

Subcellular Localization Studies

As of the latest available scientific literature, no studies have been conducted to determine the subcellular localization of this compound. Research is needed to ascertain its distribution within cellular compartments, which would provide insights into its potential mechanisms of action.

Antimicrobial Activity Studies (In Vitro Against Microorganisms)

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determination